molecular formula C14H20O B15178363 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol CAS No. 83763-25-1

4-tert-Butyl-alpha-cyclopropylbenzyl alcohol

Cat. No.: B15178363
CAS No.: 83763-25-1
M. Wt: 204.31 g/mol
InChI Key: MWCIRDOGSTYYAM-UHFFFAOYSA-N
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Description

4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is a chemical compound with the molecular formula C14H20O It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol typically involves the reaction of 4-tert-butylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-alpha-cyclopropylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-tert-Butyl-alpha-cyclopropylbenzaldehyde or 4-tert-Butyl-alpha-cyclopropylbenzoic acid.

    Reduction: 4-tert-Butyl-alpha-cyclopropylbenzene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-tert-Butyl-alpha-cyclopropylbenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-alpha-cyclopropylbenzyl alcohol involves its interaction with specific molecular targets. The alcohol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl and tert-butyl groups may contribute to the compound’s overall stability and reactivity, affecting its biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-alpha-cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

83763-25-1

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(4-tert-butylphenyl)-cyclopropylmethanol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-8-6-11(7-9-12)13(15)10-4-5-10/h6-10,13,15H,4-5H2,1-3H3

InChI Key

MWCIRDOGSTYYAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2CC2)O

Origin of Product

United States

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